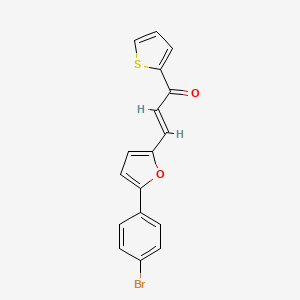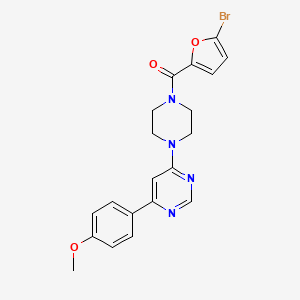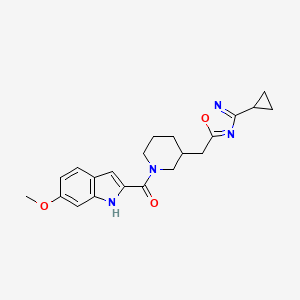
2-(2,4-Dimethylphenoxy)ethyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2,4-Dimethylphenoxy)ethyl methanesulfonate” is a chemical compound with the molecular formula C11H16O4S . It has an average mass of 244.307 Da and a monoisotopic mass of 244.076935 Da . It is a colorless to yellow liquid or semi-solid or solid .
Molecular Structure Analysis
The molecular structure of “2-(2,4-Dimethylphenoxy)ethyl methanesulfonate” consists of 11 carbon atoms, 16 hydrogen atoms, 4 oxygen atoms, and 1 sulfur atom .Applications De Recherche Scientifique
Microbial Metabolism and Environmental Impact Methanesulfonic acid, closely related to methanesulfonate esters, is a stable strong acid involved in the biogeochemical cycling of sulfur. Produced in large quantities from the oxidation of dimethyl sulfide, it serves as a sulfur source for diverse aerobic bacteria. This highlights the compound's role in environmental microbiology and its potential for bioremediation applications Kelly & Murrell, 1999.
Atmospheric Chemistry and Cloud Formation The oxidation of dimethyl sulfoxide, which can form methanesulfonic acid, reveals the complex atmospheric chemistry involving methanesulfonates. These reactions contribute to our understanding of aerosol and cloud formation processes, crucial for climate modeling Arsene et al., 2002.
Analytical Detection of Impurities Methanesulfonic acid is used in pharmaceuticals, necessitating the detection of genotoxic impurities like methyl methanesulfonate. A study developed a high-performance liquid chromatography method for detecting these impurities, demonstrating the compound's importance in ensuring drug safety and compliance Zhou et al., 2017.
Synthesis of Biologically Active Compounds 4,6-Dimethyl-2-methanesulfonylpyrimidine, an intermediate in synthesizing biologically active compounds, illustrates the role of methanesulfonate derivatives in medicinal chemistry. The synthesis process highlights the compound's utility in developing pharmaceuticals Le, 2014.
Sensing Applications A novel methane sensor incorporating poly (3,4-ethylenedioxythiophene:poly (styrene sulfonic acid)) and gold nanoparticles showcases the application of sulfonic acid derivatives in developing sensitive and selective sensors for environmental monitoring Khasim et al., 2021.
Mécanisme D'action
Target of Action
It is known that methanesulfonate esters, such as this compound, are biological alkylating agents . Alkylating agents can interact with various biological molecules, including DNA, RNA, and proteins, by adding an alkyl group (CnH2n+1) to their structure.
Mode of Action
The compound’s mode of action involves the fission of its alkyl-oxygen bonds within the intracellular milieu . This fission allows the alkyl group of the ester to react with its targets. The structure of the alkyl group may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This variability can influence the compound’s interaction with its targets.
Safety and Hazards
Propriétés
IUPAC Name |
2-(2,4-dimethylphenoxy)ethyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4S/c1-9-4-5-11(10(2)8-9)14-6-7-15-16(3,12)13/h4-5,8H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWGPJSSIPAFPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylphenoxy)ethyl methanesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2988122.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2988123.png)



![2-chloro-N-[1-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2988129.png)

![N-(1-cyanopropyl)-3-{[(6-methylpyridin-3-yl)oxy]methyl}benzamide](/img/structure/B2988131.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide](/img/structure/B2988132.png)

![1-benzyl-3-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2988137.png)

![2-[[1-oxo-2-(1H-1,2,4-triazol-5-ylthio)ethyl]amino]-4-thiophen-2-yl-3-thiophenecarboxylic acid ethyl ester](/img/structure/B2988143.png)
